Cas no 1807142-57-9 (Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate)

Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate is a versatile benzoate derivative featuring a chloromethyl group, a cyano substituent, and a difluoromethoxy moiety. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the chloromethyl group allows for further functionalization, while the cyano and difluoromethoxy groups enhance reactivity and stability. This compound is particularly useful in the development of bioactive molecules due to its ability to participate in nucleophilic substitution and cyclization reactions. Its high purity and well-defined chemical properties ensure consistent performance in synthetic pathways.
Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate structure
1807142-57-9 structure
Product Name:Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate
CAS No:1807142-57-9
MF:C11H8ClF2NO3
MW:275.635929107666
CID:4795409
Update Time:2025-10-05

Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate
    • Inchi: 1S/C11H8ClF2NO3/c1-17-10(16)8-3-6(4-12)2-7(5-15)9(8)18-11(13)14/h2-3,11H,4H2,1H3
    • InChI Key: SVLCDMOJIQYZSG-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C(=C(C(=O)OC)C=1)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 344
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.3

Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010423-250mg
Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate
1807142-57-9 97%
250mg
470.40 USD 2021-05-31
Alichem
A015010423-500mg
Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate
1807142-57-9 97%
500mg
831.30 USD 2021-05-31
Alichem
A015010423-1g
Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate
1807142-57-9 97%
1g
1,549.60 USD 2021-05-31

Additional information on Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate

Comprehensive Overview of Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS No. 1807142-57-9)

Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS No. 1807142-57-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and agrochemical research. This compound, characterized by its unique difluoromethoxy and cyano functional groups, plays a pivotal role in the synthesis of advanced materials and bioactive molecules. Its molecular structure, combining a chloromethyl moiety with a benzoate ester, makes it a versatile building block for chemists exploring novel drug candidates and crop protection agents.

In recent years, the demand for fluorinated compounds like Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in how the difluoromethoxy group influences the compound's interaction with biological targets, a topic frequently searched in AI-driven drug discovery platforms. The presence of the cyano group further adds to its reactivity, enabling diverse transformations in synthetic chemistry workflows.

From an industrial perspective, this compound is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, users frequently search for "eco-friendly fluorination methods" or "low-waste benzoate derivatives," aligning with the compound's potential for optimized production processes. Its chloromethyl functionality also opens doors to polymer chemistry applications, where it can serve as a crosslinking agent or monomer modifier.

The analytical characterization of CAS No. 1807142-57-9 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, addressing another common query among researchers: "How to validate fluorinated benzoate purity?" These methods confirm the structural integrity of the difluoromethoxybenzoate core, ensuring reproducibility in downstream applications. Patent literature reveals its utility in electronic materials as well, particularly in the development of organic semiconductors where cyano-substituted aromatics enhance charge transport properties.

Ongoing studies explore the compound's role in precision agriculture, responding to trending searches about "next-gen agrochemical intermediates." The combination of its chloromethyl reactivity and fluorine atoms may contribute to novel pesticidal formulations with improved rainfastness and reduced environmental persistence. This dual applicability in pharmaceuticals and agrochemicals makes Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate a compelling subject for interdisciplinary research collaborations.

Storage and handling protocols for this compound frequently appear in technical discussions, with particular emphasis on maintaining anhydrous conditions to preserve the stability of its ester group and cyano functionality. Such practical considerations are crucial for laboratories scaling up production, addressing another common search intent among industrial chemists. The compound's shelf life under various temperature regimes remains an active area of investigation, especially for users seeking "long-term storage solutions for fluorinated esters."

Innovative synthetic routes to CAS 1807142-57-9 continue to emerge, with recent publications highlighting catalytic methods that minimize byproduct formation. These advancements directly respond to the pharmaceutical industry's demand for "cost-effective cyano compound synthesis," a hot topic in process chemistry forums. The compound's benzoate framework also serves as a template for structure-activity relationship studies, particularly in modifying the difluoromethoxy position to tune molecular properties.

As regulatory landscapes evolve, the environmental fate of fluorinated benzoate derivatives like this compound attracts significant research attention. Computational chemistry approaches are increasingly employed to predict degradation pathways, aligning with user searches for "in silico biodegradation prediction tools." Such studies inform the design of next-generation compounds with optimized efficacy and environmental profiles, positioning Methyl 5-chloromethyl-3-cyano-2-(difluoromethoxy)benzoate at the forefront of sustainable molecular innovation.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd